Methyl benzyl(2-nitrophenyl)carbamate
Description
Significance of Carbamate (B1207046) Derivatives in Advanced Organic Synthesis and Material Science
The carbamate moiety is a cornerstone in modern organic synthesis, most notably for its role as a protecting group for amines. nih.govacs.org This application is crucial in multi-step syntheses, particularly in peptide chemistry, where the controlled reaction of specific amine groups is essential. nih.gov The stability of the carbamate group under various reaction conditions, coupled with the availability of numerous methods for its selective removal, makes it an invaluable tool for synthetic chemists. nih.govnih.gov
Beyond their use as protecting groups, carbamates are key building blocks and intermediates in the synthesis of a wide array of more complex molecules. researchgate.net Their ability to undergo various chemical transformations allows for the construction of diverse molecular architectures. In medicinal chemistry, the carbamate group is a key structural motif in many approved drugs, valued for its chemical and proteolytic stability and its ability to enhance cell membrane permeability. nih.govacs.org
In the realm of material science, carbamates are fundamental to the production of polyurethanes, a major class of polymers. wikipedia.orgnoaa.gov The reaction between a diisocyanate and a diol forms the repeating urethane (B1682113) (carbamate) linkages that constitute the polymer backbone. wikipedia.org The properties of the resulting polyurethane can be finely tuned by varying the monomers, leading to a wide range of materials from flexible foams to rigid plastics and elastomers. wikipedia.org Researchers are also exploring carbamates for the development of functional sequence-defined polymers, where the specific arrangement of monomers can lead to materials with sophisticated functionalities like data storage. chemrxiv.org
| Application Area | Significance of Carbamate Derivatives | Key Properties Utilized |
| Organic Synthesis | Amine protecting groups in peptide and complex molecule synthesis. nih.gov | Chemical stability, selective cleavage. nih.gov |
| Medicinal Chemistry | Structural motif in drugs and prodrugs. nih.govacs.org | Proteolytic stability, cell membrane permeability, peptide bond surrogate. nih.govacs.org |
| Material Science | Core linkage in polyurethane polymers. wikipedia.org | Formation of stable polymer backbones, tunable properties. wikipedia.org |
| Agrochemicals | Active ingredients in pesticides, herbicides, and fungicides. nih.gov | Biological activity. nih.gov |
Overview of Methyl benzyl(2-nitrophenyl)carbamate within Contemporary Carbamate Research Frameworks
This compound is a specific substituted carbamate that incorporates several functional groups of interest in contemporary research. Its structure contains a central carbamate linkage, N-substituted with both a benzyl (B1604629) group and a 2-nitrophenyl group, and O-substituted with a methyl group. While specific research focusing exclusively on this exact molecule is not extensively documented in publicly available literature, its structural components place it within several important research frameworks.
The most notable feature is the presence of the ortho-nitrobenzyl moiety. The o-nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. benthamopen.com This functionality allows for the cleavage of the group under UV light, providing a mild and orthogonal method for deprotection that avoids the use of harsh chemical reagents. benthamopen.com Therefore, research involving this compound could explore its potential as a photocleavable precursor for releasing specific molecules. The fragmentation of such nitrobenzyl carbamates is a subject of study, particularly for applications like bioreductive drug delivery, where reduction of the nitro group triggers the release of an active compound. researchgate.netsci-hub.box
Fundamental Research Questions and Objectives Pertaining to Complex Carbamate Structures
The study of complex carbamate structures like this compound is driven by several fundamental research questions aimed at understanding and exploiting their chemical behavior.
A primary objective is the development of novel synthetic methodologies. Researchers continuously seek more efficient, selective, and environmentally friendly ways to synthesize complex carbamates. researchgate.net This includes exploring alternatives to hazardous reagents like phosgene (B1210022) and developing catalytic systems for carbamate formation. researchgate.netresearchgate.net
Another key research area focuses on the kinetics and mechanisms of carbamate reactions. Understanding how substituents affect the stability and reactivity of the carbamate linkage is crucial for designing functional molecules. For instance, studies on the solvolysis of substituted benzyl carbamates help elucidate reaction pathways, such as elimination or substitution mechanisms, which are critical for applications like controlled drug release. arkat-usa.org
Finally, a significant portion of research is dedicated to exploring the structure-property relationships in carbamate-containing systems. This involves investigating how the three-dimensional structure and electronic properties of complex carbamates influence their function. chemrxiv.org For example, in material science, the goal is to understand how the conformation of carbamate units affects the macroscopic properties of polymers. chemrxiv.org In medicinal chemistry, the objective is to design carbamate derivatives that can effectively interact with biological targets. acs.org The conformational landscape of carbamates, including the potential for stable cis configurations, is an active area of investigation that could pave the way for designing new functional materials. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
91044-39-2 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl N-benzyl-N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)16(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(19)20/h2-10H,11H2,1H3 |
InChI Key |
LFSKYAQVZQHYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Disubstituted Methyl Carbamates
Classical and Modern Approaches for Carbamate (B1207046) Bond Formation
The formation of the carbamate linkage is a cornerstone of organic synthesis. The following subsections detail the most significant and widely employed strategies for creating N,N-disubstituted methyl carbamates.
Direct synthesis from amines, alcohols, and a C1 source like carbon dioxide (CO₂) represents an atom-economical and environmentally conscious approach to carbamate formation. researchgate.net This method typically involves the reaction of a primary or secondary amine with CO₂ to form a carbamic acid intermediate, which is then esterified with an alcohol. researchgate.netorganic-chemistry.org
However, the reaction is often limited by equilibrium, and the water produced during esterification can hinder the process. nih.gov To drive the reaction forward, various strategies have been developed:
Use of Dehydrating Agents: Chemical dehydrating agents can be employed to remove the water byproduct. nih.gov
Catalytic Systems: Basic catalysts are often used to facilitate the conversion of both aliphatic and branched amines under mild CO₂ pressure. Cesium carbonate (Cs₂CO₃), for instance, has been shown to effectively promote carbamate synthesis directly from CO₂, amines, and alcohols without the need for strong bases or transition metals. researchgate.net
Three-Component Coupling: An alternative approach involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method proceeds under mild conditions and avoids common side reactions. organic-chemistry.org
| Catalyst/Reagent System | C1 Source | Key Features | Reference |
|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | CO₂ | Effective for aliphatic amines; avoids transition metals and strong bases. | researchgate.net |
| DBU / Si(OMe)₄ | CO₂ | Utilizes DBU for CO₂ capture and Si(OMe)₄ as a regenerable dehydrating agent. | organic-chemistry.org |
| Cs₂CO₃ / TBAI | CO₂ | Three-component coupling with an alkyl halide instead of an alcohol; mild conditions. | organic-chemistry.org |
| Basic Catalysts | CO₂ | General method for converting linear and branched aliphatic amines. |
Rearrangement reactions that proceed through an isocyanate intermediate are classical and powerful methods for converting carboxylic acid derivatives into carbamates.
Hofmann Rearrangement: The Hofmann rearrangement traditionally involves the conversion of a primary carboxamide to an amine with one fewer carbon atom using bromine in a strong alkaline solution. nih.govacs.org A key intermediate in this reaction is an isocyanate, which can be trapped by a nucleophile. masterorganicchemistry.com For the synthesis of methyl carbamates, the reaction is performed in the presence of methanol (B129727). The isocyanate intermediate is intercepted by methanol to yield the desired methyl carbamate. nih.govmasterorganicchemistry.com
Modern adaptations of the Hofmann rearrangement employ safer and more efficient reagents. For instance, sodium hypochlorite (B82951) (NaOCl) or N-bromoacetamide (NBA) can be used as the oxidant in basic methanolic solutions, providing a scalable and operationally simple route to methyl carbamates from a variety of amides. nih.govresearchgate.netorganic-chemistry.org
Curtius Rearrangement: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. nih.govwikipedia.org This reaction is highly versatile due to the stability of the isocyanate intermediate, which can be isolated or trapped in situ. masterorganicchemistry.comwikipedia.org When the rearrangement is conducted in an alcohol solvent, such as methanol or tert-butanol, the resulting isocyanate is efficiently converted into the corresponding carbamate. nih.govwikipedia.orgorgsyn.org
The acyl azide precursors are typically prepared from carboxylic acid derivatives. nih.gov One-pot procedures have been developed where a carboxylic acid is directly converted to the carbamate without isolating the hazardous acyl azide intermediate, often using reagents like diphenylphosphoryl azide (DPPA). orgsyn.orgnih.gov
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary carboxamide | Acyl azide (from carboxylic acid) |
| Key Intermediate | Isocyanate | Isocyanate |
| Typical Reagents (for Methyl Carbamate) | NaOCl or NBA, Base (e.g., NaOMe), Methanol | Heat or UV light, Methanol (acyl azide prepared separately or in situ) |
| Advantages | One-pot from amides; uses inexpensive reagents. researchgate.net | Broad substrate scope; mild conditions possible; isocyanate can be isolated. nih.gov |
| Byproducts | Salts (e.g., NaCl, NaBr) | Nitrogen gas (N₂) |
Isocyanates are central intermediates in the synthesis of carbamates. researchgate.net The reaction of an isocyanate with an alcohol is a highly efficient and direct method for forming the carbamate linkage. nih.govnih.gov This reaction is often the final step in multi-step sequences like the Hofmann and Curtius rearrangements. masterorganicchemistry.com
The high reactivity of the isocyanate group towards nucleophiles like alcohols makes this a robust method for carbamate synthesis. The process is generally high-yielding and clean. Isocyanates can be prepared via several routes, not limited to rearrangements. For example, the thermal decomposition of existing carbamates can be a phosgene-free route to generate isocyanates, which can then be used to synthesize different carbamate derivatives. researchgate.netmdpi.comresearchgate.net Another metal-free approach involves the dehydration of a carbamic acid intermediate, formed from an amine and CO₂, to generate the isocyanate in situ. organic-chemistry.orgorganic-chemistry.org
The use of phosgene (B1210022) derivatives like chloroformates and activated carbonates provides a direct and widely used pathway for the carbamoylation of amines.
Chloroformates: The reaction between a secondary amine and an alkyl chloroformate, such as methyl chloroformate, in the presence of a non-nucleophilic base is a standard and highly effective method for synthesizing N,N-disubstituted carbamates. The base neutralizes the hydrochloric acid byproduct. This method is direct, generally high-yielding, and applicable to a wide range of amines.
Activated Carbonates: To avoid the direct use of highly reactive chloroformates, various activated carbonates have been developed as milder carbamoylating agents. nih.gov These reagents are typically synthesized by reacting an alcohol with a phosgene equivalent like p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate (DSC). nih.govacs.org The resulting activated carbonate, for example, methyl 4-nitrophenyl carbonate, can then react with a primary or secondary amine to furnish the corresponding methyl carbamate. nih.govacs.org Another common reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts first with an alcohol to form an imidazolyl carbamate intermediate that subsequently reacts with an amine. researchgate.net This two-step, one-pot procedure is a safe alternative to methods involving phosgene. researchgate.net
| Reagent Class | Example Reagent | General Reaction | Reference |
|---|---|---|---|
| Chloroformates | Methyl Chloroformate | R₂NH + ClCO₂Me + Base → R₂NCO₂Me + Base·HCl | nih.gov |
| Activated Carbonates | N,N'-Disuccinimidyl Carbonate (DSC) | Reacts with alcohol, then amine. | nih.govacs.org |
| 1,1'-Carbonyldiimidazole (CDI) | Reacts with alcohol, then amine. | researchgate.net | |
| p-Nitrophenyl Carbonates | Reacts with amine to displace p-nitrophenoxide. | nih.govacs.org |
Catalytic carbonylation reactions offer advanced and efficient routes to carbamates, often utilizing carbon monoxide (CO) as the C1 source. wikipedia.org Oxidative carbonylation involves the reaction of an amine, an alcohol, CO, and an oxidant, catalyzed by a transition metal complex. rsc.org Palladium and rhodium are commonly used catalysts for these transformations. rsc.orgrsc.org
Targeted Synthesis of Methyl benzyl(2-nitrophenyl)carbamate
The synthesis of the specific N,N-disubstituted carbamate, this compound, can be strategically designed based on the methodologies discussed. A logical and efficient approach involves a two-step sequence: first, the synthesis of the precursor secondary amine, N-benzyl-2-nitroaniline, followed by the formation of the methyl carbamate.
Step 1: Synthesis of N-benzyl-2-nitroaniline
The precursor amine can be prepared via nucleophilic aromatic substitution. A common and effective method is the reaction of 2-chloronitrobenzene with benzylamine (B48309). smolecule.com The reaction is typically carried out in the presence of a base to scavenge the hydrogen chloride that is formed.
Reactants: 2-Chloronitrobenzene and Benzylamine
Conditions: The reaction can be performed with or without a solvent at elevated temperatures. A base, such as sodium bicarbonate or an excess of benzylamine, is required.
An alternative catalytic route involves the reductive N-alkylation of a nitroarene. For instance, nitrobenzene (B124822) can be reacted directly with benzyl (B1604629) alcohol in the presence of a gold-on-iron-oxide (Au/Fe₂O₃) catalyst to yield N-benzylaniline. rsc.orgresearchgate.net A similar strategy could be adapted for the synthesis of N-benzyl-2-nitroaniline.
Step 2: Synthesis of this compound
With the secondary amine, N-benzyl-2-nitroaniline, in hand, the final carbamoylation step can be achieved using the chloroformate method described in section 2.1.4. This is a direct and high-yielding route for converting a secondary amine to an N,N-disubstituted carbamate.
Reactants: N-benzyl-2-nitroaniline and Methyl Chloroformate
Conditions: The reaction is performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) at or below room temperature. The base is crucial for neutralizing the HCl generated during the reaction.
The proposed reaction is as follows: N-benzyl-2-nitroaniline is dissolved in the chosen solvent with the base. Methyl chloroformate is then added, typically dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC). An aqueous workup is then performed to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride) and any excess reagents, followed by purification of the crude product, usually by column chromatography, to yield pure this compound.
Strategic Design of Precursors and Starting Materials
The synthesis of this compound necessitates the careful selection of precursors that will form the core structure. The primary starting materials can be broadly categorized based on the bond formations required to assemble the final molecule. A key precursor is N-benzyl-2-nitroaniline, which already contains the benzyl and 2-nitrophenyl groups attached to a nitrogen atom. This secondary amine can then be reacted with a source of the methoxycarbonyl group.
A plausible and common approach involves the use of methyl chloroformate as the source for the methoxycarbonyl group. google.com This highly reactive electrophile readily reacts with nucleophilic nitrogen atoms. The corresponding nucleophile would be the pre-formed N-benzyl-2-nitroaniline.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Category | Specific Examples | Role in Synthesis |
| N,N-Disubstituted Amine | N-benzyl-2-nitroaniline | Provides the core nitrogen, benzyl, and 2-nitrophenyl groups. |
| Methoxycarbonyl Source | Methyl chloroformate, Dimethyl carbonate | Reacts with the amine to form the carbamate ester. |
| Benzylating Agent | Benzyl bromide, Benzyl chloride | Used to introduce the benzyl group onto a nitrogen atom. |
| 2-Nitrophenylating Agent | 1-fluoro-2-nitrobenzene | Used to introduce the 2-nitrophenyl group onto a nitrogen atom. |
Elaboration of the Benzyl and 2-Nitrophenyl Moieties onto the Carbamate Nitrogen
The introduction of both benzyl and 2-nitrophenyl groups onto the carbamate nitrogen atom can be achieved through several synthetic sequences. A primary method involves the reaction of a secondary amine with a chloroformate. researchgate.net In the context of this compound, this would involve the reaction of N-benzyl-2-nitroaniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Another strategy is the stepwise functionalization of a primary amine. For example, 2-nitroaniline (B44862) could first be reacted with benzyl chloride or bromide to form N-benzyl-2-nitroaniline, which is then acylated with methyl chloroformate. The order of introduction of these groups can be reversed, starting with the benzylation of a methyl carbamate derivative, followed by arylation.
The direct N,N-disubstitution of methyl carbamate is challenging due to the decreased nucleophilicity of the nitrogen after the first substitution. Therefore, the synthesis of the secondary amine precursor, N-benzyl-2-nitroaniline, is a critical step. This can be achieved through nucleophilic aromatic substitution of a suitable 2-nitro-halobenzene with benzylamine.
Optimization of Reaction Conditions for Selective N,N-Disubstitution
Achieving selective N,N-disubstitution in carbamate synthesis requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
For the reaction of N-benzyl-2-nitroaniline with methyl chloroformate, a non-nucleophilic organic base such as triethylamine or pyridine is commonly used to scavenge the generated HCl. benthamopen.com The choice of solvent is also crucial; aprotic solvents like dichloromethane, tetrahydrofuran, or toluene (B28343) are often employed to prevent unwanted side reactions with the solvent. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and improve selectivity.
In cases where stepwise substitution is employed, purification of the intermediate monosubstituted product is often necessary before proceeding to the second substitution. The reactivity of the electrophiles and nucleophiles must be carefully managed to prevent undesired side reactions such as over-alkylation or arylation.
Table 2: Optimization Parameters for Carbamate Synthesis
| Parameter | Conditions/Reagents | Rationale |
| Solvent | Dichloromethane, THF, Toluene | Aprotic to avoid reaction with electrophiles. |
| Base | Triethylamine, Pyridine, K₂CO₃ | Neutralizes acidic byproducts. mdpi.com |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products. |
| Reaction Time | Monitored by TLC or LC-MS | Ensures complete conversion without degradation. |
Investigation of Green Chemistry Protocols in Carbamate Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for carbamate synthesis, moving away from hazardous reagents like phosgene and its derivatives. nih.gov One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source. nih.gov This approach is attractive due to the abundance, low cost, and non-toxic nature of CO₂.
Another green approach involves the use of dimethyl carbonate (DMC) as a methoxycarbonylating agent. DMC is a non-toxic and biodegradable reagent that can react with amines to form carbamates, with methanol being the only byproduct. This method often requires a catalyst and elevated temperatures but avoids the use of corrosive chloroformates.
The use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst is also being explored as a greener route to carbamates. rsc.org This method can proceed under relatively mild conditions and offers a safer alternative to traditional methods.
Considerations for Stereoselective Synthesis of Analogous Compounds
While this compound itself is achiral, the synthetic methodologies discussed can be extended to the stereoselective synthesis of chiral analogues. If a chiral center is present in either the benzyl or the phenyl moiety, or if a chiral amine precursor is used, the synthesis can lead to stereoisomeric products.
For instance, if a chiral secondary amine is used as a precursor, the subsequent reaction with methyl chloroformate would proceed with retention of configuration at the chiral center, assuming the chiral center is not involved in the reaction.
The development of asymmetric catalytic methods for carbamate synthesis is an active area of research. For example, the enantioselective acylation of racemic amines could provide a route to chiral carbamates. Similarly, the use of chiral catalysts in reactions involving the formation of the C-N bond could induce stereoselectivity. These advanced methods would be crucial for the synthesis of biologically active chiral carbamate analogues where specific stereoisomers exhibit desired therapeutic effects.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl benzyl(2-nitrophenyl)carbamate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons. The methyl (CH₃) protons would also produce a singlet, integrating to three protons. The aromatic region of the spectrum would be more complex, displaying multiplets for the five protons of the benzyl (B1604629) group's phenyl ring and the four protons of the 2-nitrophenyl ring. The protons on the 2-nitrophenyl group are influenced by the electron-withdrawing nitro group, which typically shifts their signals downfield.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Key signals would include the carbamate (B1207046) carbonyl carbon (C=O), the benzylic carbon (CH₂), and the methyl carbon (CH₃). In related carbamate structures, the carbonyl carbon signal is typically observed in the downfield region of the spectrum. benthamopen.com The spectrum would also feature multiple signals in the aromatic region, corresponding to the carbons of the two distinct phenyl rings.
Table 1: Predicted NMR Spectral Data for this compound Data is predicted based on analogous structures.
| Technique | Signal | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | -CH₃ | ~3.0 - 3.5 | Singlet |
| -CH₂- | ~5.0 - 5.5 | Singlet | |
| Aromatic-H (Benzyl) | ~7.2 - 7.5 | Multiplet | |
| Aromatic-H (2-Nitrophenyl) | ~7.5 - 8.2 | Multiplet | |
| ¹³C NMR | -CH₃ | ~35 - 40 | |
| -CH₂- | ~50 - 55 | ||
| Aromatic-C | ~120 - 150 | Multiple signals |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be dominated by several characteristic absorption bands:
Carbonyl (C=O) Stretching: A strong absorption band is expected for the carbamate carbonyl group. In studies of related N-alkyl-o-nitrophenylcarbamates, this band appears in the region of 1700-1800 cm⁻¹. researchgate.net Notably, ortho-nitro substituted carbamates often exhibit a splitting of the carbonyl band in the solid state, resulting in two distinct peaks, a feature not typically seen in their para-substituted counterparts. researchgate.net
Nitro (NO₂) Group Vibrations: The nitro group will produce two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong bands.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the carbamate linkage would also be present. rsc.org
Aromatic C-H and C=C Vibrations: The spectrum will also contain bands corresponding to the C-H stretching of the aromatic rings and the C=C stretching vibrations within the rings themselves.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1700 - 1800 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. ub.edu For this compound (C₁₅H₁₄N₂O₄), HRMS would confirm the exact molecular weight, distinguishing it from other compounds with the same nominal mass.
In addition to precise mass determination, MS analysis reveals the molecule's fragmentation pattern upon ionization. This fragmentation provides valuable structural information. For this compound, expected fragmentation pathways could include cleavage of the benzylic C-N bond to generate a stable benzyl cation or tropylium (B1234903) ion, and cleavage of the N-aryl bond. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. benthamopen.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
When a suitable single crystal can be grown, X-ray Diffraction (XRD) provides the most definitive structural evidence, yielding a three-dimensional model of the molecule in the solid state. analis.com.my The analysis of a single crystal of this compound would determine precise bond lengths, bond angles, and torsion angles. mdpi.com
Key structural insights from an XRD study would include:
The planarity of the carbamate group.
The dihedral angles between the planes of the 2-nitrophenyl ring, the carbamate group, and the benzyl ring. nih.gov
Intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing arrangement. nih.gov
Studies on similar carbamates have revealed that the aromatic rings attached to the nitrogen and oxygen atoms of the carbamate group are often significantly twisted relative to the central carbamate plane. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 2-nitrobenzyl moiety is a well-known chromophore, making UV-Vis spectroscopy a useful tool for characterizing this compound. The spectrum is expected to show absorption maxima corresponding to π → π* and n → π* transitions within the aromatic rings and the nitro group.
The 2-nitrobenzyl group is also a photolabile protecting group, meaning it can be cleaved by exposure to UV light. researchgate.net This process involves the formation of an intermediate aci-nitro species, which has a distinct and often strong absorption at longer wavelengths, typically around 400 nm. researchgate.netacs.org Therefore, UV-Vis spectroscopy can be employed not only for initial characterization but also for real-time monitoring of photochemical reactions involving the compound. acs.org
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products based on their polarity. researchgate.netemerginginvestigators.org It is also used for a quick preliminary assessment of the final product's purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to accurately determine the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from even minor impurities. It provides quantitative data on purity, which is crucial for chemical analysis.
Computational Chemistry and Theoretical Investigations of Methyl Benzyl 2 Nitrophenyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl benzyl(2-nitrophenyl)carbamate, offering a detailed description of its electronic structure.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometries and energies of carbamate (B1207046) compounds due to its favorable balance of accuracy and computational cost. Methods such as B3LYP, combined with basis sets like 6-311G(d,p), are employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule.
For molecules similar to this compound, DFT calculations are used to determine key structural parameters. The optimization process yields equilibrium bond lengths, bond angles, and dihedral angles. These calculated geometries can then be compared with experimental data, if available, to validate the computational model. For instance, the planarity of the phenyl ring and the orientation of the nitro and carbamate groups are critical aspects determined through geometry optimization. Energy calculations from DFT can also predict the relative stability of different isomers or conformers.
Table 1: Predicted Structural Parameters for Carbamate-Related Structures using DFT Note: This table presents typical data for analogous structures as direct data for this compound is not available. The values are illustrative of results obtained from DFT calculations.
| Parameter | Functional/Basis Set | Calculated Value |
| C=O Bond Length | B3LYP/6-311+G(d,p) | ~1.22 Å |
| C-N (Carbamate) Bond Length | B3LYP/6-311+G(d,p) | ~1.37 Å |
| N-C (Aryl) Bond Length | B3LYP/6-311+G(d,p) | ~1.42 Å |
| C-O (Ester) Bond Length | B3LYP/6-311+G(d,p) | ~1.35 Å |
| O-C-N Bond Angle | B3LYP/6-311+G(d,p) | ~125° |
| C-N-C Bond Angle | B3LYP/6-311+G(d,p) | ~118° |
While DFT is a workhorse for many applications, ab initio methods provide a more rigorous, wave-function-based description of the electronic structure, which can be crucial for understanding complex electronic phenomena. For a molecule containing a nitroaromatic system like this compound, high-level methods are necessary to accurately describe its excited states and potential energy surfaces.
Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-State Second-Order Perturbation Theory (MS-CASPT2) are particularly suited for studying molecules with complex electronic features, such as the nitrobenzene (B124822) moiety. These calculations can accurately predict vertical excitation energies and characterize the nature of electronic transitions (e.g., n→π* or π→π* transitions) involving the nitro group and the phenyl ring. Such high-level calculations are computationally intensive but offer benchmark data for validating more approximate methods.
The flexibility of this compound arises from the potential for rotation around several single bonds, particularly within the carbamate linkage (-O-CO-N-) and the benzyl (B1604629) group. This leads to various possible conformations (rotamers) with different energies. Computational conformational analysis is used to identify the most stable conformers and understand the energy barriers between them.
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvation effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is represented as a continuous medium with a specific dielectric constant. This method is effective for modeling the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.
For reactions involving charge separation or polar transition states, such as the solvolysis of related chloroformates, solvent effects are critical. Computational studies can help rationalize how solvent nucleophilicity and ionizing power influence reaction rates. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational expense. The choice of model depends on the specific properties being investigated and the desired level of accuracy.
Exploration of Reaction Mechanisms and Transition State Structures
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, allowing for the characterization of short-lived transition states and intermediates that are difficult to observe experimentally.
The formation of carbamates can proceed through various synthetic routes. Computational studies can map the potential energy surface for these reactions to determine the most likely mechanism. A common pathway involves the reaction of an amine with a chloroformate or a related activated carbonyl compound.
Using DFT, the reaction pathway can be modeled by identifying the structures of the reactants, intermediates, transition states, and products. For a reaction like the formation of a methyl carbamate, computational analysis can confirm that the direct reaction may not be spontaneous and often requires a catalyst. The mechanism typically involves:
Nucleophilic Attack: The nitrogen atom of the benzylamine (B48309) attacks the carbonyl carbon of an acylating agent (e.g., methyl chloroformate).
Formation of a Tetrahedral Intermediate: A transient, high-energy intermediate is formed.
Transition State: The structure corresponding to the highest point on the reaction energy profile between the intermediate and the product is located. Frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency).
Product Formation: A leaving group departs, leading to the final carbamate product.
Computational studies can provide the activation energies for each step, identifying the rate-determining step of the reaction. This detailed mechanistic insight is crucial for optimizing reaction conditions and understanding the factors that control the reaction's efficiency.
Prediction of Degradation Mechanisms under various conditions
Theoretical and computational studies on compounds structurally related to this compound, such as nitrobenzyl and aromatic carbamates, provide insights into its likely degradation pathways. These mechanisms are crucial for understanding the compound's environmental fate and persistence. The primary degradation routes are expected to be reductive fragmentation and photodegradation, with hydrolysis also playing a role under certain conditions.
Reductive Degradation:
Nitroaromatic compounds are susceptible to enzymatic reduction, a process extensively studied in the context of bioreductive drugs. researchgate.netrsc.orgresearchgate.net For nitrobenzyl carbamates, this process involves the reduction of the nitro group to a hydroxylamine (B1172632). rsc.orgresearchgate.net This transformation is critical as it converts the electron-withdrawing nitro group into an electron-donating hydroxylamine group, which destabilizes the molecule and triggers a rapid fragmentation cascade. researchgate.netrsc.org The fragmentation proceeds via a 1,4- or 1,6-elimination mechanism, leading to the cleavage of the benzylic C-O bond of the carbamate and the release of the constituent amine and a quinone methide intermediate. researchgate.net
Computational studies have shown that substituents on the benzyl ring significantly influence the rate of this fragmentation. Electron-donating groups accelerate the process by stabilizing the developing positive charge on the benzylic carbon during cleavage. rsc.orgresearchgate.net A study on a series of 4-nitrobenzyl carbamates established a quantitative relationship between the fragmentation half-life (Mt1/2) and the substituent's Hammett constant (σ), demonstrating the predictability of this degradation pathway. rsc.org
| Compound Type | Degradation Condition | Key Intermediate | Mechanism | Influencing Factors |
| 4-Nitrobenzyl Carbamate | Bioreductive (enzymatic) | Hydroxylaminobenzyl carbamate | Reductive Fragmentation (Elimination) | Substituents on the benzyl ring rsc.orgresearchgate.net |
| Aromatic Carbamate Esters | Aqueous/Non-aqueous | Phenoxyl radicals, Radical cations | Photodegradation (C-O bond cleavage) | Solvent (Hydrogen-donating ability) nih.gov |
| Benzyl Carbamate | Acidic/Alkaline | N/A | Hydrolysis | pH, Solvent mdpi.combeilstein-journals.orgacs.org |
Photodegradation:
The 2-nitrophenyl moiety makes the molecule susceptible to photodegradation. Upon absorption of UV light, o-nitrobenzyl-derived carbamates undergo the classical o-nitrobenzyl photorearrangement. researchgate.netkaust.edu.sa This intramolecular reaction leads to the cleavage of the carbamate and the release of the corresponding amine. researchgate.netkaust.edu.sa The quantum efficiency of this photolytic cleavage can be significant and is influenced by substitution patterns on the aromatic ring and at the benzylic position. researchgate.netkaust.edu.sa
Furthermore, studies on the direct photolysis of aromatic carbamate pesticides show that degradation is initiated by the singlet excited state (S*), leading to the cleavage of the C-O ester bond and the formation of phenoxyl radicals (S-O•) and radical cations (S•+). nih.gov The subsequent reactions of these radical species, such as hydrogen abstraction from the solvent, drive the degradation process. nih.gov The nature of the solvent plays a significant role, with hydrogen-donating solvents potentially accelerating the degradation. nih.gov
Hydrolytic Degradation:
While often more stable than other esters, the carbamate linkage can undergo hydrolysis, particularly under alkaline or acidic conditions. mdpi.combeilstein-journals.orgacs.org The mechanism can vary, but alkaline hydrolysis of related p-nitrophenyl N-methylcarbamate has been shown to proceed through specific pathways. acs.org For benzyl carbamates, hydrolysis can lead to the release of benzyl alcohol and the corresponding amine (via decarboxylation of the resulting carbamic acid). mdpi.com However, under specific conditions, such as in the presence of certain enzymes, selective hydrolysis of other functional groups can be achieved without cleaving the carbamate itself. beilstein-journals.org
Theoretical Studies on Photochemical Reaction Mechanisms of Nitroaromatic Moieties
The photochemistry of the nitroaromatic moiety is a central aspect of the degradation and reactivity of this compound. Theoretical and computational chemistry have been instrumental in elucidating the complex, ultrafast processes that occur after the molecule absorbs light. rsc.orgacs.orgrsc.org
Upon UV excitation, nitroaromatic molecules transition to an electronically excited singlet state (S1). unam.mx However, a defining characteristic of these compounds is their remarkably efficient and rapid intersystem crossing (ISC) to the triplet manifold (T). rsc.orgrsc.org This process, which can occur on a sub-picosecond timescale, is one of the fastest known for organic molecules and is facilitated by strong spin-orbit coupling between singlet and triplet states of different orbital characters (e.g., nπ* and ππ*). rsc.orgacs.org
Computational models, such as those using CASPT2//CASSCF methods, have mapped the potential energy surfaces of molecules like nitrobenzene and 9-nitroanthracene. acs.orgunam.mx These studies reveal the specific pathways for deactivation:
Intersystem Crossing (ISC): After initial excitation, the molecule often relaxes to a lower-lying singlet state, such as a 1(nπ) state, which is nearly degenerate with a triplet state, like a 3(ππ). This proximity and favorable coupling facilitate a highly efficient transition to the triplet manifold. acs.org Some studies suggest that ISC can also occur directly from a 1(ππ*) state to a higher triplet state (e.g., T2), which then serves as a gateway to the triplet manifold. unam.mx
Triplet State Dynamics: Once in the triplet state (typically the lowest triplet state, T1), the molecule has a longer lifetime and can undergo various photochemical reactions. One of the most significant pathways for nitroaromatics is the cleavage of the C–NO2 bond. rsc.orgunam.mx This can lead to the formation of an aryloxy radical and nitric oxide (NO•) or nitrogen dioxide (NO2). rsc.orgunam.mx
Dissociation Pathways: Theoretical studies have detailed the complex sequence of atomic rearrangements required for photodissociation. rsc.org For instance, the release of nitric oxide often involves the formation of intermediate structures before the final bond cleavage. The system evolves along specific trajectories on the triplet potential energy surface, one leading to dissociation and another leading back to the ground state via phosphorescence. unam.mx
The torsional angle between the nitro group and the aromatic ring is a critical geometric parameter that influences the electronic states and their couplings, thereby affecting the efficiency of both ISC and subsequent photochemical reactions. rsc.orgrsc.org
| Photochemical Process | Initial State | Key Intermediate State(s) | Final Outcome(s) | Timescale |
| Light Absorption | Ground State (S0) | Excited Singlet State (S1) | Electronic Excitation | Femtoseconds |
| Intersystem Crossing | Excited Singlet State (S1) | Triplet States (e.g., T1, T2) | Population of Triplet Manifold | Sub-picosecond rsc.org |
| Photodissociation | Triplet State (T1) | Transition States for C-NO2 cleavage | Aryloxy radical + NO•/NO2 | Picoseconds to Nanoseconds |
| Phosphorescence | Triplet State (T1) | N/A | Return to Ground State (S0) + Light Emission | Microseconds to Milliseconds |
These theoretical investigations are crucial for understanding the primary photochemical events that dictate the environmental persistence and potential reactivity of nitroaromatic compounds like this compound. unam.mx
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Broader Carbamate Classes
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or toxicity. nih.govnih.gov For broad classes of chemicals like carbamates, which are widely used as pesticides and pharmaceuticals, QSAR models are invaluable for predicting the properties of new or untested compounds, thereby guiding synthesis and risk assessment. nih.govnih.gov
A typical QSAR study for carbamates involves several key steps:
Data Set Compilation: A large set of carbamate derivatives with experimentally measured biological activity (e.g., enzyme inhibition, toxicity to a specific organism) is collected. nih.govplos.org
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the chemical structure. Common categories include:
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, etc.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Structural Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, etc. plos.org
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed activity. nih.govplos.org
Model Validation: The robustness and predictive power of the QSAR model are rigorously tested. This involves:
Internal Validation: Techniques like leave-one-out cross-validation (Q² or Q²_LOO) are used to assess the model's internal consistency. nih.gov
External Validation: The model's ability to predict the activity of a separate set of compounds (the test set) that was not used in model development is evaluated. plos.org The predictive capability is often measured by the correlation coefficient for the test set (R²_Test). plos.org
Several QSAR models have been successfully developed for carbamates. For example, a Quantitative Structure-Toxicity Relationship (QSTR) model for 178 carbamate derivatives used DFT descriptors to predict toxicity in rats, achieving a determination coefficient (R²) of 0.6584 and a leave-one-out coefficient (Q²_LOO) of 0.6289. nih.gov Another study on carbamate inhibitors of acetylcholinesterase developed a robust 2D-QSAR model with an R² of 0.81 and an external test set R² of 0.82, highlighting descriptors like Connolly Accessible Area and LUMO energy as important features. plos.org
These models demonstrate that the toxicity and biological activity of carbamates can be reliably predicted from their molecular structure, providing a powerful tool for computational chemistry and toxicology. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of Methyl Benzyl 2 Nitrophenyl Carbamate
Hydrolysis and Degradation Mechanisms under Varied Conditions
The stability and degradation of carbamates, including Methyl benzyl(2-nitrophenyl)carbamate, are significantly influenced by the pH of the aqueous environment. The hydrolysis of carbamates can proceed through different mechanisms depending on the conditions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
Under neutral to alkaline conditions (pH ≥ ~6-9), the hydrolysis is often catalyzed by hydroxide (B78521) ions. nih.gov The mechanism typically follows a bimolecular acyl-carbon cleavage (BAc2) pathway. scielo.br In this process, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate (B1207046). This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-O bond and releasing the benzyl (B1604629) alcohol and the 2-nitrophenylcarbamic acid. The latter is unstable and rapidly decarboxylates to yield 2-nitroaniline (B44862) and carbon dioxide. The rate of this hydroxide-catalyzed hydrolysis increases with pH. nih.gov For some secondary carbamates, a unimolecular elimination from the conjugate base (E1cB mechanism) can occur if a good leaving group is present. scielo.br
In acidic conditions (pH < 4), the hydrolysis mechanism can change. For certain carbamates, the reaction can proceed via a bimolecular attack of water on the N-protonated substrate. scielo.br Protonation of the nitrogen atom of the benzimidazole (B57391) moiety has been shown to facilitate this pathway in related compounds. scielo.br Given the presence of the basic nitrogen atom in the carbamate linkage, protonation could potentially play a role, although protonation on the carbonyl oxygen is also a key step in the general acid-catalyzed hydrolysis of esters and amides (an AAc2 mechanism). This pathway is generally slower than base-catalyzed hydrolysis for most carbamates.
Photochemical Reactions and Photolabile Properties of the 2-Nitrophenyl Group
The 2-nitrobenzyl moiety is a classic photolabile protecting group, and its incorporation into the this compound structure imparts photosensitivity to the molecule. researchgate.netbenthamopen.com Irradiation with UV light initiates a cascade of reactions that results in the cleavage of the carbamate bond. benthamopen.com
The primary photochemical event for 2-nitrobenzyl compounds is an intramolecular hydrogen atom transfer. researchgate.netresearchgate.net Upon absorption of a photon (typically in the UV-A range, ~350 nm), the 2-nitro group is promoted to an excited state. uni-konstanz.de This excited nitro group then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. acs.orgrsc.org
From the aci-nitro intermediate, the reaction proceeds to release the protected molecule. The generally accepted mechanism involves the cyclization of the aci-nitro species to form a five-membered ring, a short-lived benzisoxazolidine intermediate. rsc.org This cyclic intermediate then rearranges and fragments. In the case of carbamates, this fragmentation pathway leads to the release of the free benzyl alcohol, carbon dioxide, and the formation of a 2-nitrosoaniline (B8210322) byproduct. benthamopen.comnih.gov This entire process is often referred to as "uncaging."
An alternative pathway that has been observed in related compounds is photodecarboxylation. For α-carboxy-2-nitrobenzyl (CNB) caged compounds, photolysis can lead to the direct loss of CO2 from the starting material. rsc.orgnih.gov However, this pathway results in only a slow and minor release of the protected species. rsc.orgnih.gov For standard 2-nitrobenzyl carbamates, the primary productive pathway is the rearrangement that leads to the release of the alcohol and CO2, rather than direct decarboxylation of the carbamate itself prior to rearrangement. benthamopen.com
The photolysis of 2-nitrobenzyl compounds has been studied extensively using time-resolved spectroscopy, allowing for the identification of key transient species. acs.orgrsc.org
The sequence of events is as follows:
Excited State Formation : Upon UV irradiation, the molecule is promoted to a singlet or triplet excited state.
Aci-nitro Intermediate : An intramolecular hydrogen abstraction occurs, forming the primary photoproduct, the aci-nitro tautomer, which has a characteristic absorption around 400 nm. acs.org This species can exist in equilibrium with its anionic form. uni-konstanz.de
Cyclic Intermediates : The aci-nitro intermediate is believed to undergo cyclization to form unstable intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.org These species are typically short-lived.
Rearrangement and Fragmentation : The cyclic intermediates rearrange and break down. For carbamates, this process liberates the protected molecule (benzyl alcohol), carbon dioxide, and the ultimate byproduct derived from the photolabile group. benthamopen.comnih.gov
Byproduct Formation : The final byproduct from the 2-nitrophenyl portion of the molecule is 2-nitrosoaniline. nih.gov The formation of nitroso compounds is characteristic of 2-nitrobenzyl photochemistry and they possess a weak but distinct absorption in the long-wavelength visible region (~760 nm).
The clean and efficient release of the desired molecule is crucial, and the formation of byproducts can sometimes interfere with biological systems. For instance, the photochemical release of epinephrine (B1671497) from a 2-nitrobenzyl-protected precursor can be accompanied by the formation of adrenochrome, an oxidative byproduct. However, using a carbamate linker was shown to prevent this side reaction, leading to a clean release of the active substance. nih.gov
The efficiency of the photochemical cleavage process is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event. For photolabile protecting groups, the quantum yield of uncaging (Φu) is a critical parameter. nih.gov
The quantum yields for 2-nitrobenzyl-based protecting groups are highly dependent on the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.netresearchgate.net For many 2-nitrobenzyl derivatives, quantum yields are typically in the range of 0.01 to 0.6. researchgate.netinstras.com Studies on various o-nitrobenzyl-derived carbamates releasing cyclohexylamine (B46788) found quantum efficiencies ranging from 0.11 to 0.62, highlighting the influence of steric and electronic factors. researchgate.net The introduction of an α-methyl group on the benzylic carbon, as in 1-(2-nitrophenyl)ethyl (NPE) derivatives, can significantly increase the quantum yield compared to the unsubstituted analogue. uni-konstanz.de For example, the decomposition quantum yield for an NPE-caged thymidine (B127349) was about five times higher than its 2-nitrobenzyl-caged counterpart. uni-konstanz.de
| Compound Type | Released Molecule/Process | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| o-Nitrobenzyl Carbamates | Cyclohexylamine release | 0.11 - 0.62 | researchgate.net |
| 2-(2-Nitrophenyl)ethyl Carbonates | Thymidine release | ~0.4 | uni-konstanz.de |
| 2-Nitrobenzyl Alcohols | 2-Nitrosobenzaldehyde formation | ~0.6 | rsc.orgnih.gov |
| 4,5-Dimethoxy-2-nitrobenzyl caged compounds | Uncaging | ~0.01 - 0.1 | instras.com |
Nucleophilic Reactivity at the Carbonyl Center
The carbonyl carbon of the carbamate group in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to its hydrolysis mechanisms. scielo.br The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
The reactivity towards nucleophiles is governed by the principles of nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels one of the substituents as a leaving group. In the case of base-catalyzed hydrolysis, the hydroxide ion is the nucleophile, and the leaving group is ultimately the benzyloxy group. emerginginvestigators.org
The nature of the substituents on the carbamate nitrogen and oxygen influences the reactivity. The 2-nitrophenyl group on the nitrogen is strongly electron-withdrawing, which tends to decrease the electron density on the nitrogen atom. This reduced electron-donating capability of the nitrogen into the carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to carbamates with electron-donating groups on the nitrogen.
Electrophilic and Nucleophilic Reactions on the Aromatic Rings
This compound contains two distinct aromatic rings, each with different reactivity profiles towards electrophilic and nucleophilic substitution.
Benzyl Ring: The benzyl ring is attached to the carbamate moiety via a -CH₂-O- linker. This group is generally considered to be weakly activating and an ortho, para-director for electrophilic aromatic substitution (EAS). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur primarily at the positions ortho and para to the benzyloxymethyl substituent.
2-Nitrophenyl Ring: This ring is directly attached to the carbamate nitrogen and bears a powerful electron-withdrawing nitro (-NO₂) group.
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring much less reactive towards electrophiles than benzene. Any EAS reaction would be slow and would primarily yield the product substituted at the position meta to the nitro group (i.e., at C4 or C6).
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the 2-nitrophenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com The nitro group can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. youtube.com This effect is most pronounced when the negative charge is delocalized onto the carbons bearing the nitro group, which occurs when nucleophilic attack happens at the ortho or para positions. In this molecule, a suitable leaving group (like a halogen) at the positions ortho or para to the nitro group would be readily displaced by a strong nucleophile. In some activated systems, the nitro group itself can act as a leaving group in an intramolecular SNAr reaction. nih.gov
Reactivity of the Nitro Group and its Potential for Reduction
The nitro group (-NO₂) is a pivotal functional group in this compound, profoundly influencing the molecule's electronic properties and chemical reactivity. As one of the strongest electron-withdrawing groups, it deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to its location. However, the most significant aspect of its reactivity lies in its susceptibility to reduction, a transformation that can dramatically alter the molecule's structure and function.
The reduction of an aromatic nitro group is a well-established and versatile transformation in organic synthesis. It typically proceeds in a stepwise manner, involving the transfer of six electrons to convert the nitro group into a primary amine. The key intermediates in this pathway are the nitroso (-NO) and hydroxylamino (-NHOH) species.
Nitro Group Reduction Pathway: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
A wide array of methodologies has been developed for the reduction of aromatic nitro compounds, many of which are applicable to this compound. The choice of reagent allows for control over the final product, enabling selective reduction to the amine or isolation of the intermediate hydroxylamine (B1172632).
Common Reduction Methods:
Catalytic Hydrogenation: This is one of the most common and efficient methods, particularly for large-scale synthesis. It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. acs.org The reaction is carried out under a hydrogen atmosphere or by using a hydrogen donor in a process known as catalytic transfer hydrogenation (CTH). nih.govrsc.org Formic acid salts, like ammonium (B1175870) formate, are often used as a source of hydrogen in CTH. nih.gov Industrial processes have been refined to prevent the accumulation of hydroxylamine intermediates, for instance, by adding catalytic amounts of vanadium compounds, which ensures a direct and faster conversion to the purer amine product. google.com
Metal-Based Reductions: Various metals in acidic or neutral media can effectively reduce nitroarenes. Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). More modern methods utilize reagents like dicobalt octacarbonyl with water (Co₂(CO)₈-H₂O), which offers a selective and mild reduction system.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group, they often lack chemoselectivity and can affect other functional groups like the carbamate. Milder and more selective hydride-donating systems are generally preferred.
The reduction of the nitro group in structures related to this compound has been a subject of detailed research, particularly in the context of "self-immolative" systems. In these systems, the reduction of a nitro group acts as a trigger for a subsequent, spontaneous chemical fragmentation. Studies on 4-nitrobenzyl carbamates, structural isomers of the title compound, have shown that reduction to the hydroxylamine is the key activating step. rsc.orgresearchgate.net The transformation from the electron-withdrawing -NO₂ to the electron-donating -NHOH group is sufficient to initiate an electronic cascade that leads to the cleavage of the benzylic C-O bond of the carbamate. rsc.orgresearchgate.net
Research by Hay et al. on a series of substituted 4-nitrobenzyl carbamates quantified the kinetics of this fragmentation following radiolytic reduction to the hydroxylamine. rsc.orgresearchgate.net The findings demonstrate that the rate of this subsequent reaction is highly dependent on the electronic nature of other substituents on the aromatic ring. Electron-donating groups were found to accelerate the fragmentation, likely by stabilizing the developing positive charge on the benzylic carbon during the cleavage process. rsc.orgresearchgate.net These findings provide a valuable model for predicting the behavior of this compound upon reduction.
The table below presents kinetic data from the study on the fragmentation of various substituted 4-hydroxylaminobenzyl carbamate intermediates, generated from their corresponding nitro precursors. This illustrates the influence of electronic effects on the stability of the molecule post-reduction.
| Substituent at Benzyl Ring | Half-life (t½) of Hydroxylamine Intermediate (minutes) | Extent of Amine Release (%) |
|---|---|---|
| Unsubstituted (Parent Compound) | 16.0 | 78 |
| α-Methyl | 9.5 | 85 |
| 2-Methoxy (Electron-Donating) | 1.5 | 95 |
| 2-Methyl (Electron-Donating) | 4.2 | 90 |
| 3-Methoxy (Electron-Donating) | 11.0 | 85 |
| 3-Chloro (Electron-Withdrawing) | 24.0 | 75 |
| 2-Nitro (Strongly Electron-Withdrawing) | 48.0 | 50 |
Data adapted from studies on 4-nitrobenzyl carbamate analogues by Hay et al. rsc.orgresearchgate.net The half-life refers to the stability of the hydroxylamine intermediate before fragmentation.
This data underscores the profound impact of the nitro group's reduction. For this compound, its reduction to methyl benzyl(2-aminophenyl)carbamate or the corresponding hydroxylamine would drastically alter its chemical properties, a transformation that can be achieved through various established synthetic protocols.
Advanced Applications and Functionalization Potential
Role as a Protecting Group in Multistep Organic Synthesis
Carbamates are a cornerstone of protecting group chemistry, especially for amines, due to their ability to be installed and removed under specific and often mild conditions. masterorganicchemistry.com The nitrogen atom of a carbamate (B1207046) is significantly less nucleophilic than that of an amine, effectively masking its reactivity while being stable to a wide array of reaction conditions. masterorganicchemistry.com Within this class, the structure of Methyl benzyl(2-nitrophenyl)carbamate is particularly significant because it incorporates a 2-nitrobenzyl moiety, a well-established photocleavable protecting group. benthamopen.comthieme-connect.de
The key feature of the 2-nitrobenzyl group is its ability to be cleaved upon irradiation with UV light, typically around 320-350 nm. thieme-connect.de This process occurs under neutral conditions, an advantage that prevents damage to acid- or base-sensitive functional groups elsewhere in a complex molecule. thieme-connect.de The photolytic deprotection proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected amine and a 2-nitrosobenzaldehyde byproduct. researchgate.netacs.org
This photosensitivity makes the 2-nitrobenzyloxycarbonyl group, and by extension related structures, highly valuable in syntheses where traditional deprotection methods like strong acid treatment (for Boc groups) or catalytic hydrogenation (for Cbz groups) are incompatible with other functionalities present in the molecule. masterorganicchemistry.comthieme-connect.de
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and hydrogenation. |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenation. |
| 2-Nitrobenzyloxycarbonyl | Z(2-NO₂) or Nvoc | UV Light (Photolysis) | Cleavage under neutral conditions; orthogonal to acid- and base-labile groups. thieme-connect.de |
Development of Novel Reagents and Catalytic Systems Utilizing Carbamate Structures
The carbamate functional group is not only a target for synthesis but also a component in the development of new chemical tools. Metal carbamates, formed from the reaction of carbon dioxide with amines in the presence of metal centers, represent a significant class of compounds with applications in catalysis. mdpi.com These complexes can act as catalysts themselves or as intermediates in catalytic cycles, particularly in reactions involving CO₂ activation and utilization. mdpi.com
Furthermore, the synthesis of carbamates has driven the development of innovative catalytic systems designed for efficiency and sustainability. nih.gov Recent advancements include:
Polymer-Supported Catalysts: The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) supported on a polymer resin facilitates the three-component coupling of CO₂, amines, and alkyl halides to form carbamates under mild conditions (1 atm CO₂, room temperature). chemistryviews.org This approach simplifies purification, as the catalyst can be removed by simple filtration and reused. chemistryviews.org
Deep Eutectic Solvents (DESs): Sustainable solvent/catalyst systems based on DESs have shown high efficiency in forming carbamates from carbonates without requiring additional volatile organic solvents. researchgate.net These systems can often be recycled multiple times without losing catalytic activity, aligning with the principles of green chemistry. researchgate.net
These developments highlight a trend towards creating more environmentally benign and practical methods for carbamate synthesis, which in turn provides access to a wider range of functionalized molecules for various applications.
Applications in Polymer Chemistry as Monomers or Building Blocks
Carbamate linkages are fundamental to polymer chemistry as they form the repeating unit of polyurethanes, a major class of plastics with diverse applications. wikipedia.org Molecules containing carbamate functionality, or those that can form carbamates in situ, can serve as valuable monomers or building blocks for advanced polymer synthesis.
Carbamates are increasingly being explored as building blocks for sequence-defined polymers, which are abiotic polymers with a precisely controlled monomer sequence, akin to proteins. nih.govacs.org This precise control allows for the fine-tuning of material properties for sophisticated applications such as data storage or molecular transport. nih.gov Compared to peptide building blocks, carbamate units can offer greater rigidity, which influences the conformational landscape and folding behavior of the resulting polymer. nih.govacs.org
Additionally, cyclic carbamates have emerged as important monomers for the synthesis of polyurethanes through ring-opening polymerization (ROP). researchgate.net This method provides an alternative, non-isocyanate route to polyurethanes, which is advantageous for avoiding the use of highly toxic isocyanate reagents. researchgate.net
| Polymer Application Area | Role of Carbamate Structure | Example/Method | Reference |
|---|---|---|---|
| Polyurethanes | Forms the core repeating linkage (-NH-C(=O)-O-). | Reaction of diisocyanates and diols. | wikipedia.org |
| Non-Isocyanate Polyurethanes | Serves as a monomer for polymerization. | Ring-Opening Polymerization (ROP) of cyclic carbamates. | researchgate.net |
| Sequence-Defined Polymers | Acts as a rigid building block for sequence control. | Iterative synthesis using carbamate monomers. | nih.govacs.org |
| Functional Coatings | Vinyl carbamates can act as monomers with low cytotoxicity. | Photopolymerization of vinyl carbamate monomers. | nih.gov |
Exploitation in Chiral Resolution and Enantioselective Processes
The separation of enantiomers is critical in the pharmaceutical and agrochemical industries. Carbamate derivatives, particularly those of polysaccharides like cellulose (B213188) and amylose, have proven to be exceptionally effective chiral selectors for this purpose. nih.gov When these polysaccharide derivatives are coated onto a solid support (e.g., silica (B1680970) gel), they create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govd-nb.info
The chiral recognition ability stems from the ordered structure formed by the carbamate derivatives. The presence of aromatic groups, such as the benzyl (B1604629) group in cellulose benzyl carbamate, facilitates interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions with the enantiomers of the analyte. nih.gov The subtle differences in how each enantiomer fits into the chiral grooves and interacts with the CSP allow for their separation.
Recent research has expanded the use of these materials beyond chromatography. For instance, cellulose benzyl carbamate derivatives have been fabricated into enantioselective nanofibrous membranes via electrospinning. nih.gov These membranes can be used for chiral resolutions through liquid-liquid permeation experiments, offering a scalable alternative to chromatographic methods. Molecular docking simulations help to elucidate the differences in binding energies and interactions between the chiral selector and each enantiomer, guiding the design of more effective separation materials. nih.gov
Future Research Directions and Emerging Trends
Development of Sustainable and Eco-Friendly Synthetic Methodologies for Complex Carbamates
The synthesis of carbamates has traditionally relied on methods that often involve hazardous reagents such as phosgene (B1210022) and isocyanates. The future of carbamate (B1207046) synthesis, including for complex molecules like Methyl benzyl(2-nitrophenyl)carbamate, lies in the development of more sustainable and environmentally benign methodologies.
A significant area of advancement is the utilization of carbon dioxide (CO2) as a C1 feedstock. This approach aligns with the principles of green chemistry by replacing toxic reagents with a renewable and non-toxic alternative. und.edu Research has demonstrated the feasibility of synthesizing carbamates from CO2, amines, and alcohols, often facilitated by various catalysts. und.edu Continuous-flow synthesis methods are also gaining traction as they offer enhanced safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity while minimizing waste.
Another promising avenue is the use of biocatalysis. Enzymes such as esterases have been shown to catalyze the formation of carbamates in aqueous media, offering a green alternative to traditional organic solvents and harsh reaction conditions. The coupling of biocatalysis with flow chemistry presents a powerful strategy for developing efficient and sustainable processes for the production of complex carbamates. Furthermore, research into alternative, safer starting materials, such as the direct transformation of Boc-protected amines, is helping to eliminate the need for hazardous reagents and metal catalysts.
| Sustainable Synthesis Approach | Key Advantages | Relevant Research Focus |
| CO2 as a C1 Feedstock | Utilizes a renewable resource, avoids toxic phosgene | Development of efficient catalysts, optimization of reaction conditions |
| Biocatalysis | Environmentally friendly (aqueous media), high selectivity | Discovery of novel enzymes, enzyme immobilization for reusability |
| Continuous Flow Chemistry | Improved safety and scalability, precise process control | Reactor design, integration with other green technologies |
| Alternative Reagents | Avoidance of hazardous materials (e.g., isocyanates) | Development of novel synthetic routes from safer precursors |
Integration of Advanced Computational Modeling for Predictive Chemical Design
The design and discovery of new molecules with desired properties can be significantly accelerated through the use of advanced computational modeling. For complex carbamates like this compound, computational tools can provide deep insights into their structure-activity relationships, reactivity, and potential applications.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in designing molecules with specific biological activities. For instance, 2D-QSAR models have been successfully employed to guide the design of potent carbamate-based enzyme inhibitors. These models can identify key molecular descriptors that correlate with biological activity, allowing for the in silico design of more effective compounds.
Molecular docking and molecular dynamics simulations are powerful tools for understanding the interactions between a molecule and its biological target at the atomic level. These methods can predict the binding mode and affinity of a carbamate derivative to a protein's active site, which is crucial for the rational design of new drugs and probes. By simulating the dynamic behavior of the molecule-protein complex over time, researchers can assess the stability of the interaction and refine the molecular design for optimal performance.
| Computational Technique | Application in Carbamate Research | Potential Insights |
| 2D-QSAR | Design of bioactive carbamates | Identification of key structural features for desired activity |
| Molecular Docking | Predicting binding of carbamates to target proteins | Understanding binding modes and affinities for drug design |
| Molecular Dynamics | Simulating the behavior of carbamate-protein complexes | Assessing the stability of interactions and guiding optimization |
Exploration of Unprecedented Reactivity and Selective Functionalization
The functional groups present in this compound—specifically the nitro group on the phenyl ring—suggest intriguing possibilities for exploring novel reactivity and selective functionalization. The ortho-nitrobenzyl moiety is a well-known photolabile protecting group in organic synthesis. Upon irradiation with UV light, this group can be cleaved, releasing the protected functionality. This property opens up avenues for the development of photoresponsive materials and controlled-release systems.
Future research will likely focus on harnessing the unique electronic properties conferred by the nitro group to achieve unprecedented reactivity of the carbamate linkage. This could involve exploring novel catalytic systems that can selectively activate and transform the carbamate group in the presence of other functionalities. The development of new methods for the selective functionalization of the aromatic rings or the benzylic position would also expand the synthetic utility of such compounds, allowing for the creation of a diverse library of derivatives with tailored properties.
The exploration of photocleavable carbamates, such as those containing a benzyl (B1604629) group, is an active area of research. The ability to trigger the release of an amine under specific light conditions has potential applications in areas ranging from drug delivery to the development of photo-curable materials.
Interdisciplinary Research Integrating Carbamate Chemistry with Novel Material Science Applications
The versatility of the carbamate functional group makes it an attractive building block for the creation of novel materials with advanced properties. The integration of carbamate chemistry with material science is an emerging field with significant potential.
Carbamates are key components in the synthesis of polyurethanes, a widely used class of polymers. However, future research is moving beyond traditional applications to explore the use of complex carbamates in the design of "smart" materials. For example, the self-assembly of carbamate-containing molecules can lead to the formation of supramolecular polymers with ordered structures, such as lamellae. These materials can exhibit interesting properties and have potential applications in nanotechnology and biomaterials.
The incorporation of functional carbamates, such as the photoresponsive this compound, into polymer backbones or as side chains could lead to the development of materials that can change their properties in response to external stimuli like light. Such materials could find applications in areas like data storage, sensors, and controlled-release technologies. Furthermore, the ability of the carbamate group to form strong hydrogen bonds can be exploited in the design of self-healing polymers and hydrogels.
| Material Science Application | Role of Carbamate Moiety | Potential Future Developments |
| Supramolecular Polymers | Directs self-assembly through hydrogen bonding | Design of novel materials with controlled nanostructures |
| Photoresponsive Materials | Incorporation of photocleavable carbamates | Development of light-sensitive polymers for various applications |
| Self-Healing Materials | Reversible hydrogen bonding of carbamate groups | Creation of materials that can autonomously repair damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
